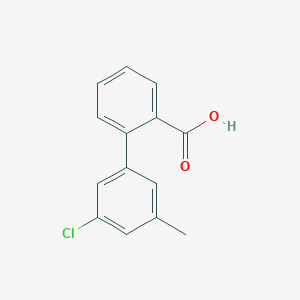
2-(2-Fluoro-5-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxyphenyl)benzoic acid (FMB) is an organic compound with the chemical formula C9H7FO2. It belongs to the class of aromatic carboxylic acids and is a white, crystalline solid at room temperature. It is also known as fluoro-methoxybenzoic acid or fluoro-methoxybenzoate. FMB is used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
FMB has a wide range of scientific research applications. It is used in organic synthesis, drug discovery, and biochemistry. FMB can be used as a starting material for the synthesis of various compounds, such as 1-fluoro-2-methoxybenzoic acid, 2-fluoro-4-methoxybenzoic acid, 4-fluoro-3-methoxybenzoic acid, and 5-fluoro-2-methoxybenzoic acid. FMB is also used in drug discovery, as it can be used to synthesize various drugs, such as fluoxetine, paroxetine, and sertraline. FMB is also used in biochemistry, as it can be used to synthesize various proteins, enzymes, and other biomolecules.
Mécanisme D'action
The mechanism of action of FMB is not yet fully understood. However, it is believed that FMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. By inhibiting the activity of COX-2, FMB may reduce inflammation and pain.
Biochemical and Physiological Effects
FMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This may lead to a reduction in inflammation and pain. FMB has also been shown to have antioxidant and anti-inflammatory properties. Additionally, FMB has been shown to reduce the production of reactive oxygen species, which can damage cells.
Avantages Et Limitations Des Expériences En Laboratoire
FMB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. However, FMB is also toxic and should be handled with caution. Additionally, FMB can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on FMB. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential uses in drug discovery. Finally, further research could be done to explore its potential uses in biochemistry and organic synthesis.
Méthodes De Synthèse
FMB can be synthesized by a variety of methods. One method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with acetic anhydride in the presence of a base. This method yields FMB in a yield of around 72%. Another method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with sodium hydroxide in the presence of a catalyst. This method yields FMB in a yield of around 75%. A third method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with acetic acid in the presence of a catalyst. This method yields FMB in a yield of around 80%.
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAYPMWYDSPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683293 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-96-0 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














